Cas no 6304-26-3 (Ethyl2-(pyridin-2-yl)ethylamine)

6304-26-3 structure
Product name:Ethyl2-(pyridin-2-yl)ethylamine
Ethyl2-(pyridin-2-yl)ethylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridineethanamine,N-ethyl-
- N-ethyl-2-pyridin-2-ylethanamine
- N-ethylpyridine-2-ethylamine
- 2-(2-ethylaminoethyl)pyridine
- 2-(N-ethyl-2-aminoethyl)pyridine
- AC1L2ZNF
- AC1Q31LO
- AC1Q4X32
- Aethyl-(2-[2]pyridyl-aethyl)-amin
- ethyl-(2-[2]pyridyl-ethyl)-amine
- ethyl-(2-pyridin-2-yl-ethyl)-amine
- ethyl[2-(pyridin-2-yl)ethyl]amine
- N-ethyl-2-(2-pyridyl)ethylamine
- N-ethyl-N-(2-pyridin-2-ylethyl)amine
- NSC42625
- SureCN746674
- UNII-M8V86PC83F
- AKOS000236074
- SCHEMBL746674
- N-ETHYL-2-(PYRIDIN-2-YL)ETHYLAMINE
- 2-[2-(ethylamino)ethyl]pyridine
- EN300-53015
- PYRIDINE, 2-(2-(ETHYLAMINO)ETHYL)-
- Z138534138
- N-ETHYL-2-PYRIDINEETHYLAMINE
- ETHYL(2-(PYRIDIN-2-YL)ETHYL)AMINE
- 2-(beta-Ethylaminoethyl)pyridine
- 6304-26-3
- DTXCID40134818
- DB-337531
- N-ETHYL-N-(2-(PYRIDIN-2-YL)ETHYL)AMINE
- N-Ethyl-2-pyridineethanamine
- M8V86PC83F
- CS-0250972
- G35582
- NSC 42625
- DTXSID40212327
- NSC-42625
- NS00035264
- EINECS 228-607-8
- 2-pyridineethanamine, n-ethyl-
- Ethyl2-(pyridin-2-yl)ethylamine
-
- MDL: MFCD00023542
- Inchi: InChI=1S/C9H14N2/c1-2-10-8-6-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3
- InChI Key: IFZVQNMIQKLTKI-UHFFFAOYSA-N
- SMILES: CCNCCC1=CC=CC=N1
Computed Properties
- Exact Mass: 150.11582
- Monoisotopic Mass: 150.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 93.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 24.9A^2
Experimental Properties
- Density: 0.954
- Boiling Point: 230.3°C at 760 mmHg
- Flash Point: 93.1°C
- Refractive Index: 1.506
- PSA: 24.92
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
Ethyl2-(pyridin-2-yl)ethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl2-(pyridin-2-yl)ethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-53015-5.0g |
ethyl[2-(pyridin-2-yl)ethyl]amine |
6304-26-3 | 95% | 5g |
$743.0 | 2023-06-18 | |
TRC | E939543-500mg |
Ethyl[2-(pyridin-2-yl)ethyl]amine |
6304-26-3 | 500mg |
$ 115.00 | 2022-06-05 | ||
Enamine | EN300-53015-0.1g |
ethyl[2-(pyridin-2-yl)ethyl]amine |
6304-26-3 | 95% | 0.1g |
$66.0 | 2023-06-18 | |
Enamine | EN300-53015-0.05g |
ethyl[2-(pyridin-2-yl)ethyl]amine |
6304-26-3 | 95% | 0.05g |
$64.0 | 2023-06-18 | |
Aaron | AR003TPU-50mg |
N-ethylpyridine-2-ethylamine |
6304-26-3 | 95% | 50mg |
$83.00 | 2025-01-22 | |
Aaron | AR003TPU-250mg |
N-ethylpyridine-2-ethylamine |
6304-26-3 | 95% | 250mg |
$152.00 | 2025-01-22 | |
Aaron | AR003TPU-5g |
N-ethylpyridine-2-ethylamine |
6304-26-3 | 95% | 5g |
$1047.00 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321642-10g |
Ethyl[2-(pyridin-2-yl)ethyl]amine |
6304-26-3 | 95% | 10g |
¥23776.00 | 2024-05-06 | |
A2B Chem LLC | AB77382-5g |
Ethyl[2-(pyridin-2-yl)ethyl]amine |
6304-26-3 | 95% | 5g |
$818.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321642-500mg |
Ethyl[2-(pyridin-2-yl)ethyl]amine |
6304-26-3 | 95% | 500mg |
¥3775.00 | 2024-05-06 |
Ethyl2-(pyridin-2-yl)ethylamine Related Literature
-
1. Synthesis, magnetic, and structural characterization of di-μ-(benzyloxo)-bis[(2,2,6,6-tetramethylheptane-3,5-dionato)copper(II)]H. Eugene LeMay,Derek J. Hodgson,Pote Pruettiangkura,Leroy J. Theriot J. Chem. Soc. Dalton Trans. 1979 781
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2. Crystal and molecular structure of aquabis(2,2′-bipyridine)di-μ-hydroxo-sulphatodicopper(II) tetrahydrateBernard F. Hoskins,Francis D. Whillans J. Chem. Soc. Dalton Trans. 1975 1267
-
3. Crystal and molecular structure of an unsubstituted bis(phenoxo)-derivative of copper(II), the [{Cu(OPh)2(en)}2]·2PhOh dimer, with a ‘normal’ magnetic moment at room temperatureFausto Calderazzo,Fabio Marchetti,Giancarlo Dell'Amico,Giancarlo Pelizzi,Arturo Colligiani J. Chem. Soc. Dalton Trans. 1980 1419
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